1-Bromo-5-chloro-3-methyl-2-nitrobenzene

Catalog No.
S14478016
CAS No.
M.F
C7H5BrClNO2
M. Wt
250.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-5-chloro-3-methyl-2-nitrobenzene

Product Name

1-Bromo-5-chloro-3-methyl-2-nitrobenzene

IUPAC Name

1-bromo-5-chloro-3-methyl-2-nitrobenzene

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48 g/mol

InChI

InChI=1S/C7H5BrClNO2/c1-4-2-5(9)3-6(8)7(4)10(11)12/h2-3H,1H3

InChI Key

DUJXELXTVQTLMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])Br)Cl

1-Bromo-5-chloro-3-methyl-2-nitrobenzene is an organic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring. Its molecular formula is C7H5BrClN2O2C_7H_5BrClN_2O_2, and it has a molecular weight of approximately 250.48 g/mol. The compound is notable for its unique structure, which includes a bromo substituent at the first position, a chloro substituent at the fifth position, a methyl group at the third position, and a nitro group at the second position of the benzene ring.

Typical of aromatic compounds. Some key reactions include:

  • Nucleophilic Substitution: The presence of both bromine and chlorine allows for nucleophilic substitution reactions where nucleophiles can replace these halogen atoms.
  • Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group that can direct electrophiles to the ortho and para positions relative to itself, facilitating further substitution reactions.
  • Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions with various nucleophiles to form more complex organic molecules, making it useful in synthetic organic chemistry .

The synthesis of 1-Bromo-5-chloro-3-methyl-2-nitrobenzene can be achieved through several methods:

  • Nitration of 1-Bromo-5-chloro-3-methylbenzene: This method involves treating 1-Bromo-5-chloro-3-methylbenzene with a nitrating agent (such as nitric acid mixed with sulfuric acid) to introduce the nitro group.
  • Bromination and Chlorination: Starting from a suitable aromatic precursor, bromination followed by chlorination can yield this compound.
  • Palladium-Catalyzed Reactions: Utilizing palladium catalysts for cross-coupling reactions allows for the introduction of various substituents onto the aromatic ring .

1-Bromo-5-chloro-3-methyl-2-nitrobenzene has several applications in:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Due to its unique electronic properties, it can be used in developing new materials with specific functionalities.
  • Research: It is often used in laboratories for studying reaction mechanisms and developing new synthetic methodologies .

Studies involving interaction with other chemicals or biological systems are crucial for understanding the behavior of 1-Bromo-5-chloro-3-methyl-2-nitrobenzene. These interactions can include:

  • Reactivity with Nucleophiles: Understanding how this compound reacts with various nucleophiles can provide insights into its potential applications in organic synthesis.
  • Biological Interactions: Investigating its effects on microbial growth or cellular systems could reveal its potential as an antimicrobial agent or its toxicity profile.

Several compounds share structural similarities with 1-Bromo-5-chloro-3-methyl-2-nitrobenzene. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-Bromo-2-chloro-3-methyl-4-nitrobenzene1805591-00-70.90
1-Bromo-4-chloro-3-methyl-2-nitrobenzene1160573-48-70.87
1-Bromo-3-chloro-2-methyl-5-nitrobenzene1448319-06-90.86
2-Bromo-4-chloro-6-nitrotoluene885518950.89

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique arrangement of substituents in 1-Bromo-5-chloro-3-methyl-2-nitrobenzene contributes to its distinct reactivity and potential applications compared to these similar compounds.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

248.91922 g/mol

Monoisotopic Mass

248.91922 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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